molecular formula C13H18 B1589069 1-Cyclohexyl-4-methyl-benzene CAS No. 4501-36-4

1-Cyclohexyl-4-methyl-benzene

Cat. No. B1589069
CAS RN: 4501-36-4
M. Wt: 174.28 g/mol
InChI Key: GDFJTZFSMFVMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-4-methyl-benzene is a chemical compound with the molecular formula C13H18 . Its average mass is 174.282 Da and its monoisotopic mass is 174.140854 Da . It is also known by other names such as 4-Methyl-1-cyclohexylbenzene and p-cyclohexyl toluene .


Synthesis Analysis

The synthesis of 1-Cyclohexyl-4-methyl-benzene can be achieved from Bromocyclohexane and P-TOLYLMAGNESIUM BROMIDE .


Molecular Structure Analysis

The molecular structure of 1-Cyclohexyl-4-methyl-benzene consists of a benzene ring with a methyl group (CH3) attached at the 4th position and a cyclohexyl group attached at the 1st position .


Physical And Chemical Properties Analysis

1-Cyclohexyl-4-methyl-benzene has a density of 0.9±0.1 g/cm3, a boiling point of 265.1±10.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 48.3±0.8 kJ/mol, and it has a flash point of 108.7±7.1 °C . The compound has an index of refraction of 1.521 and a molar refractivity of 56.9±0.3 cm3 .

Scientific Research Applications

  • Photophysical Properties : A study on 1,4-bis(phenylethynyl)benzene, a model for poly(phenyleneethynylene), highlighted its conventional photophysical behavior in cyclohexane solution, indicating potential applications in materials science and optics (Beeby et al., 2002).

  • Catalysis and Synthesis : Research on tris(benzocyclobutadieno)benzene explored novel synthetic routes for complex organic compounds, which could be relevant in organic chemistry and materials synthesis (Diercks & Vollhardt, 1986).

  • Fuel and Combustion Chemistry : A study on methylcyclohexane, a simple alkylated cyclohexane, focused on its combustion chemistry, crucial for developing kinetic models of larger cycloalkanes and practical fuels (Wang et al., 2014).

  • Nanotechnology and Catalysis : Research on platinum nanoparticle shapes affecting benzene hydrogenation selectivity offers insights into nanocatalyst design for chemical synthesis (Bratlie et al., 2007).

  • Chemical Reactivity and Kinetics : A study on the rapid hydroxylation of cyclohexane and benzene under specific conditions provides valuable information for understanding and harnessing chemical reactivity (Kal et al., 2018).

  • Separation Processes : Research on the vapor permeation of hydrocarbons through supported liquid membranes based on ionic liquids, focusing on benzene and cyclohexane separation, is significant in chemical engineering and industrial applications (Matsumoto et al., 2009).

  • Organic Synthesis and Catalysis : The gold(I)-catalyzed tandem C-H and C-C activation (cleavage) study on (cyclopropylidenecyclohexyl)benzene derivatives demonstrates advanced catalytic methods in organic synthesis (Jiang et al., 2010).

Safety And Hazards

When handling 1-Cyclohexyl-4-methyl-benzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

1-cyclohexyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-11-7-9-13(10-8-11)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFJTZFSMFVMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448009
Record name 1-cyclohexyl-4-methyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-methylbenzene

CAS RN

4501-36-4
Record name 1-cyclohexyl-4-methyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-4-methyl-benzene
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-4-methyl-benzene
Reactant of Route 3
Reactant of Route 3
1-Cyclohexyl-4-methyl-benzene
Reactant of Route 4
Reactant of Route 4
1-Cyclohexyl-4-methyl-benzene
Reactant of Route 5
Reactant of Route 5
1-Cyclohexyl-4-methyl-benzene
Reactant of Route 6
Reactant of Route 6
1-Cyclohexyl-4-methyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.